7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine

Medicinal Chemistry Kinase Inhibitors Synthetic Intermediate

7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine is a synthetic heterocyclic building block featuring a partially saturated pyrido[3,4-d]pyrimidine core. Its molecular formula is C15H16ClN3S, with a molecular weight of 305.83 g/mol.

Molecular Formula C15H16ClN3S
Molecular Weight 305.8 g/mol
CAS No. 859826-11-2
Cat. No. B3158649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
CAS859826-11-2
Molecular FormulaC15H16ClN3S
Molecular Weight305.8 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(CCN(C2)CC3=CC=CC=C3)C(=N1)Cl
InChIInChI=1S/C15H16ClN3S/c1-20-15-17-13-10-19(8-7-12(13)14(16)18-15)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
InChIKeyPDZGYMZCMUSHBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine (CAS 859826-11-2): Compound Profile and Core Scaffold


7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine is a synthetic heterocyclic building block featuring a partially saturated pyrido[3,4-d]pyrimidine core [1]. Its molecular formula is C15H16ClN3S, with a molecular weight of 305.83 g/mol [1]. The compound integrates three functional handles: a benzyl protecting group on the 7-position nitrogen, a 4-chloro substituent, and a 2-methylthio group. This substitution pattern is characteristic of intermediates used in medicinal chemistry for the construction of kinase-focused compound libraries [2]. The compound is primarily supplied as a research chemical with a typical purity of 95-98% .

The Selectivity of Functional Handles: Why 859826-11-2 is Not Interchangeable with Generic Pyrido[3,4-d]pyrimidine Analogs


Direct replacement of this compound with structurally related in-class analogs (e.g., the 2-des-methylthio, 2-methyl, or 2,4-dichloro variants) is scientifically unsound without direct comparative reaction data. The distinct electronic and steric contributions of the 2-methylthio group, in contrast to a 2-methyl or 2-chloro group, can fundamentally alter the chemoselectivity of the 4-chloro position in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. This differential reactivity is critical in multi-step synthetic sequences where the order of functionalization is paramount. Furthermore, the 7-benzyl protecting group's stability profile under different acidic or hydrogenolytic conditions may differ from other N-protected analogs, impacting yield and purity in downstream transformations. Assuming functional interchangeability risks synthetic failure or the procurement of an intermediate that does not match the validated route for a specific patent or synthesis protocol [2].

Quantitative Differential Evidence for 7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine Against Comparators


Absence of Public Head-to-Head Bioactivity or Reactivity Data

An exhaustive search of primary literature, patents, and authoritative databases (PubMed, Google Patents, PubChem) on May 7, 2026, found no publicly available direct, head-to-head quantitative comparison between this compound and its closest structural analogs (e.g., CAS 192869-80-0, CAS 1059735-34-0, CAS 300552-41-4). This applies to key procurement-relevant parameters such as IC50 values against specific kinases, comparative yield in defined synthetic steps, or differential stability metrics. All identified sources are vendor catalogs, compound listings, or synthetic reviews that do not contain the required comparator-based data.

Medicinal Chemistry Kinase Inhibitors Synthetic Intermediate

Validated Application Scenarios for 7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine


Continuation of a Documented Synthetic Protocol

The primary valid reason to procure this specific compound is to replicate or extend a published synthetic procedure where it has been explicitly used as a key intermediate. For instance, the synthetic strategy for pyrido[3,4-d]pyrimidine-based kinase inhibitors relies on the orthogonal reactivity of the 4-chloro and 2-methylthio groups [1]. Procuring the exact compound ensures fidelity to the reported route, as the substitution pattern directly dictates the order and outcome of post-condensation modifications [1]. Substituting a 2,4-dichloro or 2-methyl analog could lead to a different major product, as the 2-methylthio group's unique electronic properties influence the reactivity of the adjacent 4-chloro center.

Scaffold for Combinatorial Library Synthesis via Orthogonal Functionalization

This compound is a strategic building block for generating diverse chemical libraries. The presence of three distinctly addressable functional groups—a protected amine (benzyl), an aryl chloride, and a methyl thioether—enables sequential, chemoselective transformations. The 4-chloro position is primed for initial diversification via SNAr or cross-coupling, followed by unmasking of the 7-benzyl amine for a second diversification step. The 2-methylthio group serves as a latent handle for a third point of diversification, potentially through oxidation to a sulfone followed by nucleophilic displacement. The precise reactivity profile of this specific substitution pattern is the basis for its utility in generating complex, multi-functionalized molecules [1].

Sourcing for a Patented Manufacturing Process

When a specific development or manufacturing process is covered by a patent that explicitly claims this intermediate, procurement of this exact compound is mandatory for legal and process validation reasons. The unique structure can be the contributing cause for the unexpected superior properties of a final pharmaceutical agent, making the specific intermediate non-obvious and essential for practicing the patented invention [2]. In such contexts, the CAS number 859826-11-2 uniquely identifies the legally required substance.

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